molecular formula C23H15BrO B12053537 2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one CAS No. 73442-55-4

2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one

Katalognummer: B12053537
CAS-Nummer: 73442-55-4
Molekulargewicht: 387.3 g/mol
InChI-Schlüssel: DBJSHCMPSZHIQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one is a unique organic compound with the molecular formula C23H15BrO and a molecular weight of 387.279 g/mol . This compound is known for its distinctive structure, which includes a bromine atom and three phenyl groups attached to a cyclopentadienone ring. It is often used in research and industrial applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one typically involves the bromination of 3,4,5-triphenyl-2,4-cyclopentadien-1-one. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and small-scale industrial settings. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the cyclopentadienone ring.

    Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted cyclopentadienone derivative .

Wissenschaftliche Forschungsanwendungen

2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one involves its interaction with specific molecular targets. The bromine atom and the phenyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes or receptors, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4,5-Triphenyl-2,4-cyclopentadien-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Chloro-3,4,5-triphenyl-2,4-cyclopentadien-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-Iodo-3,4,5-triphenyl-2,4-cyclopentadien-1-one:

Uniqueness

2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

73442-55-4

Molekularformel

C23H15BrO

Molekulargewicht

387.3 g/mol

IUPAC-Name

2-bromo-3,4,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C23H15BrO/c24-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(23(22)25)18-14-8-3-9-15-18/h1-15H

InChI-Schlüssel

DBJSHCMPSZHIQH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)Br)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.